2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-10-13-14-11(7-12)15-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJJQQTTHFTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094697-61-6 | |
| Record name | 2-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole (CAS No. 1094697-61-6) is a compound belonging to the oxadiazole class of heterocycles, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, antimicrobial effects, and other pharmacological actions.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₁N₂OCl, with a molecular weight of 222.67 g/mol. The structure features a chloromethyl group and a methylphenyl moiety attached to the oxadiazole ring, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. In particular, this compound has shown promising results in various in vitro assays.
Case Studies and Research Findings
-
Anticancer Screening : A series of oxadiazole derivatives were screened for anticancer activity by the National Cancer Institute (NCI). Among them, compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines including:
- PC-3 (prostate cancer)
- HCT-116 (colon cancer)
- SNB-75 (CNS cancer)
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and inhibition of cell proliferation pathways. Studies indicated that these compounds could stimulate the p53-mediated intrinsic pathway in cancer cells .
Table: Anticancer Activity of Selected Oxadiazole Derivatives
| Compound Name | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | TBD | Various (including PC-3) |
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | 0.67 | Prostate Cancer |
| N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine | 0.275 | Colon Cancer |
Antimicrobial Activity
In addition to its anticancer properties, oxadiazole derivatives have been reported to exhibit antimicrobial effects. Research indicates that compounds within this class can inhibit bacterial growth and possess antifungal properties.
Mechanism of Antimicrobial Action
The antimicrobial activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Specifically, some derivatives have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .
Other Biological Activities
Oxadiazoles are also being explored for additional therapeutic effects:
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Functional Group Variations
Antibacterial Sulfone Derivatives Compound: 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Key Features: Sulfonyl groups enhance antibacterial potency. Activity: EC50 values of 1.98 μg/mL (against Xanthomonas axonopodis, Xac) and 0.17 μg/mL (against Xanthomonas oryzae, Xoo), outperforming bismerthiazol and thiodiazole copper . Application: Effective in greenhouse and field trials for rice bacterial leaf blight and citrus canker control .
Nitroimidazole Hybrids
- Compound : 2-(2-Methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole (119h)
- Key Features : Nitroimidazole scaffold linked to oxadiazole.
- Activity : MIC of 1.56–3.13 μg/mL against Escherichia coli FabH, demonstrating potent antibacterial effects .
Anti-inflammatory Derivatives Compound: 2-(3,4-Dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole Key Features: Diphenylaminomethyl and methoxy groups. Activity: Significant anti-inflammatory action (carrageenan-induced edema) with low ulcerogenic risk .
Substituent Position and Electronic Effects
- Electron-Donating Groups (EDGs) : Substitution at the meta position (e.g., 5-(3-methylphenyl)-1,3,4-oxadiazole) enhances α-glucosidase inhibition compared to para substituents .
- Chloromethyl Group : The chloromethyl group in the target compound facilitates derivatization into amines or esters (e.g., CFTR potentiator Z19702639), underscoring its synthetic versatility .
Physicochemical Properties
Preparation Methods
Cyclization of Acylhydrazides with Dehydrating Agents
- Method : Acylhydrazides derived from 2-methylphenylacetic acid or related precursors can be cyclized using dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or carbodiimide derivatives (e.g., EDC).
- Mechanism : The dehydrating agent promotes intramolecular cyclization by activating the hydrazide carbonyl, facilitating ring closure to form the 1,3,4-oxadiazole core.
- Outcome : This method reliably produces 2,5-disubstituted 1,3,4-oxadiazoles with high yields and good regioselectivity.
Halomethylation to Introduce the Chloromethyl Group
- Method : After formation of the oxadiazole core substituted at the 5-position with a (2-methylphenyl)methyl group, chloromethylation can be achieved by reaction with chloromethylating agents such as chloromethyl methyl ether or via substitution reactions on hydroxymethyl intermediates.
- Alternative : Direct use of chloromethyl-containing precursors during the cyclization step is also possible but less common due to stability concerns.
Oxidative Cyclization of Acylthiosemicarbazides
- Method : Oxidative heterocyclization of acylthiosemicarbazides using oxidants like iodine reagents or 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium iodide can yield 1,3,4-oxadiazole derivatives.
- Advantages : This approach offers mild reaction conditions and high yields (up to 97%), making it suitable for gram-scale synthesis.
- Relevance : While primarily used for 2-amino-1,3,4-oxadiazoles, modifications can adapt this method for chloromethyl-substituted derivatives.
Photocatalytic and Visible-Light Mediated Syntheses
- Method : Recent advances include visible-light photocatalysis using eosin-Y and atmospheric oxygen to promote oxidative cyclization of substituted semicarbazones.
- Benefits : This eco-friendly method provides rapid synthesis with high yields (~90%) and avoids harsh chemicals.
- Potential : Adaptable for synthesizing substituted oxadiazoles with chloromethyl and arylmethyl groups.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclodehydration with POCl3 | Acylhydrazide + POCl3, reflux | 70-90 | High yield, well-established | Corrosive reagents, harsh |
| Thionyl Chloride Cyclization | Acylhydrazide + SOCl2, reflux | 75-85 | Efficient, good for various R groups | Harsh conditions, toxic gases |
| Carbodiimide-mediated Cyclization (EDC) | Acylhydrazide + EDC, mild conditions | 70-92 | Mild, selective, less toxic | Cost of reagents |
| Oxidative Cyclization (Iodine/1,3-dibromo-5,5-dimethylhydantoin) | Acylthiosemicarbazide + oxidant, KI catalyst | Up to 97 | High yield, mild, gram-scale | Requires specific oxidants |
| Photocatalytic (Eosin-Y, visible light) | Semicarbazones + eosin-Y + O2, visible light | 90-94 | Eco-friendly, mild, rapid | Requires light source |
Detailed Research Findings
Biernacki et al. (2020) outlined that amidoxime and acyl chloride derivatives are common starting points for oxadiazole synthesis, with catalysts like pyridine improving yields but sometimes resulting in purification challenges due to by-products.
Recent advances (2023) demonstrate the use of propanephosphonic anhydride (T3P) as a coupling reagent for one-pot synthesis of 2-amino-1,3,4-oxadiazoles from acylhydrazides and isocyanates, offering eco-friendly and mild conditions.
Oxidative desulfurization methods using hypervalent iodine reagents and Oxone have been employed to convert thiosemicarbazides into oxadiazoles with regioselectivity and high yields, which can be adapted for chloromethyl-substituted analogs.
Photocatalytic synthesis using eosin-Y under visible light and atmospheric oxygen provides a rapid and sustainable route to substituted oxadiazoles, including those with halogenated aryl groups, with yields above 90%.
Yurttaş et al. (2023) described the synthesis of novel 1,3,4-oxadiazole derivatives via acylhydrazide intermediates and hydrazine monohydrate treatment, highlighting the importance of intermediate purification and reaction monitoring by TLC for optimal yields.
Summary of Preparation Strategy for this compound
Synthesis of the acylhydrazide intermediate : Starting from 2-methylphenylacetic acid derivatives, acylhydrazides are prepared by reaction with hydrazine hydrate.
Cyclodehydration to form the oxadiazole ring : Using dehydrating agents such as POCl3 or carbodiimides under controlled reflux conditions to induce ring closure.
Introduction of the chloromethyl group : Either by chloromethylation of a hydroxymethyl intermediate or by using chloromethyl-containing reagents during or after cyclization.
Purification and characterization : Crystallization and chromatographic techniques followed by spectroscopic analysis (NMR, IR, MS) to confirm structure and purity.
This comprehensive overview synthesizes diverse and authoritative research findings on the preparation of this compound, emphasizing established and emerging synthetic methodologies that optimize yield, selectivity, and environmental considerations.
Q & A
Q. What synthetic methodologies are commonly employed for 2-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole?
The compound is synthesized via cyclization reactions using chloroacetic acid and substituted hydrazides. A typical procedure involves refluxing chloroacetic acid (1.2 eq) with the appropriate hydrazide (1 eq) in phosphoryl chloride (POCl₃) for 5–6 hours. After neutralization with NaOH, the product is purified via column chromatography (n-hexane:EtOAc, 7:1) . Modifications to the alkylating agent or hydrazide precursor can alter the substituents on the oxadiazole core .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify substitution patterns. For example, the chloromethyl group typically appears as a singlet near δ 5.09 ppm in ¹H NMR .
- Mass Spectrometry : High-resolution ESI-MS or HR-ESI-MS confirms molecular weight (e.g., [M + H]+ peaks) and fragmentation patterns .
- Elemental Analysis : Validates empirical formula accuracy (±0.3% for C, H, N) .
Q. What pharmacological activities have been reported for structurally similar 1,3,4-oxadiazole derivatives?
Analogous compounds exhibit anti-inflammatory, anticancer, and kinase-inhibitory activities. For instance, derivatives with arylvinyl or piperazinyl substitutions show VEGFR-2 kinase inhibition via hydrogen-bonding interactions in docking studies . Anti-inflammatory activity is often assessed using the pylorus ligation method or COX-2 inhibition assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent Choice : POCl₃ is preferred for cyclization due to its dual role as solvent and dehydrating agent .
- Temperature Control : Refluxing at 110–120°C minimizes side reactions.
- Purification : Gradient elution in column chromatography (e.g., n-hexane:EtOAc from 9:1 to 4:1) enhances separation of polar byproducts .
Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?
- Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhances electrophilic interactions, while alkylthio groups improve lipophilicity .
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets like VEGFR-2. Key interactions include hydrogen bonds with Asp1046 and hydrophobic contacts with Leu840 .
Q. How do researchers address contradictions in reported bioactivity data across studies?
Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies include:
- Standardized Protocols : Replicating studies under identical conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Comparing IC₅₀ values across multiple publications to identify outliers .
Q. What computational methods predict the drug-likeness and bioavailability of this compound?
- Lipinski’s Rule of Five : Assess parameters like molecular weight (<500 Da), logP (<5), and hydrogen-bond donors/acceptors .
- SwissADME : Predicts bioavailability scores, cytochrome P450 interactions, and blood-brain barrier permeability .
Q. What safety and stability considerations are critical during handling?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
